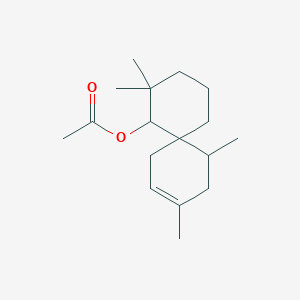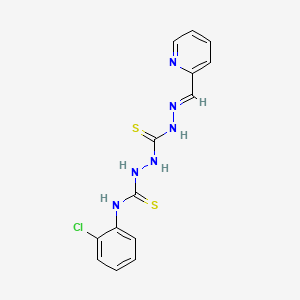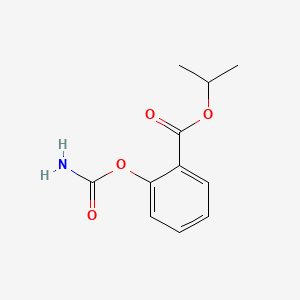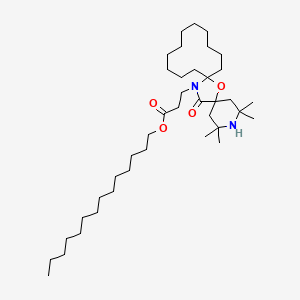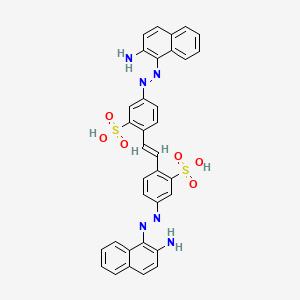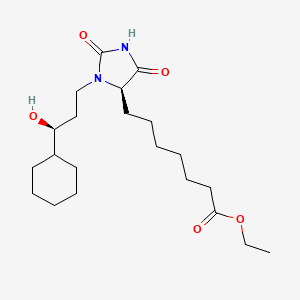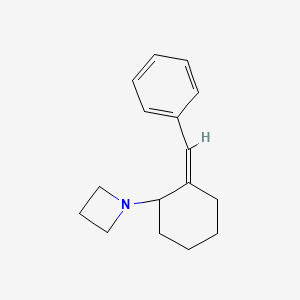
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidines have garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, utilizing light energy to drive the formation of the azetidine ring. The reaction conditions often involve the use of specific solvents and catalysts to optimize yield and selectivity.
Another common synthetic route involves the aza-Michael addition, which constructs C–N bonds by adding amines to α,β-unsaturated carbonyl compounds . This method is versatile and can be applied to various substrates, making it a valuable tool in the synthesis of azetidines.
Industrial Production Methods
Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and aza-Michael addition are both amenable to industrial-scale synthesis, provided that the reaction conditions are carefully controlled. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and safety of azetidine production.
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as peroxides or oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst. These reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically performed in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, onto the azetidine ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. For example, azetidines can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Vergleich Mit ähnlichen Verbindungen
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity compared to azetidines.
Piperidine: A six-membered nitrogen-containing heterocycle with even less ring strain and distinct chemical properties.
Morpholine: A six-membered heterocycle containing both nitrogen and oxygen, with unique solubility and reactivity characteristics.
The uniqueness of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- lies in its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
102092-12-6 |
|---|---|
Molekularformel |
C16H21N |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
1-[(2Z)-2-benzylidenecyclohexyl]azetidine |
InChI |
InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13- |
InChI-Schlüssel |
DOWWDQZIFWLREB-SQFISAMPSA-N |
Isomerische SMILES |
C1CC/C(=C/C2=CC=CC=C2)/C(C1)N3CCC3 |
Kanonische SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


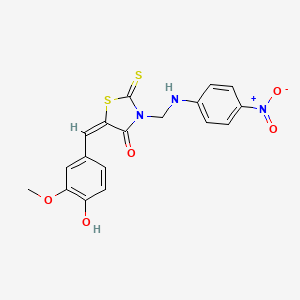

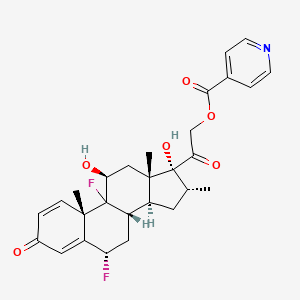


![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
